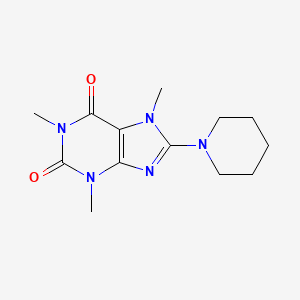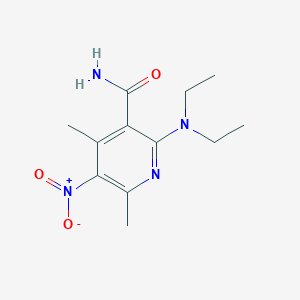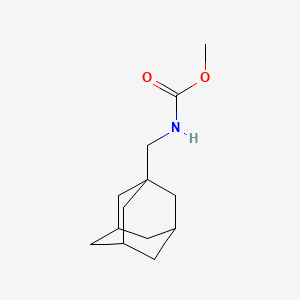
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
描述
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activity. It belongs to the class of chromene derivatives and has been the subject of scientific research due to its potential use in the development of new drugs.
作用机制
The mechanism of action of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2, which are involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells and to have antioxidant activity.
实验室实验的优点和局限性
One of the advantages of using 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile in lab experiments is its potential biological activity against cancer cells and inflammation. It may also have antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and its potential use as an anti-cancer and anti-inflammatory agent. Another direction is to improve its solubility in aqueous solutions, which can increase its usefulness in lab experiments. Additionally, it can be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activity. It has been studied for its potential use in the development of new drugs, particularly as an anti-cancer and anti-inflammatory agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential use in the treatment of different diseases.
合成方法
The synthesis of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been reported in several scientific papers. One of the most common methods involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to obtain the final product.
科学研究应用
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been studied for its potential use in the development of new drugs. Several scientific papers have reported its biological activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.
属性
IUPAC Name |
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFDXUWXRHQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320316 | |
| Record name | 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
CAS RN |
326919-65-7 | |
| Record name | 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962704.png)
